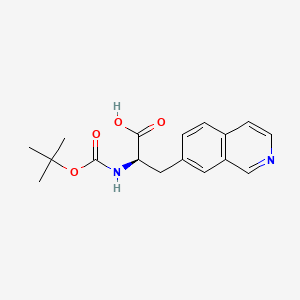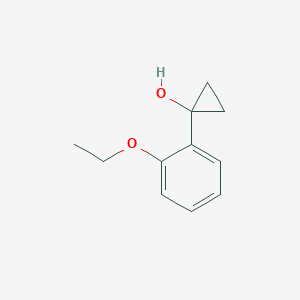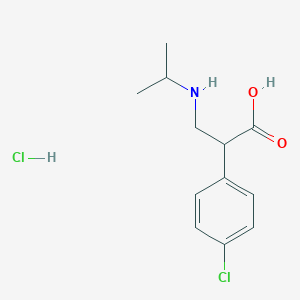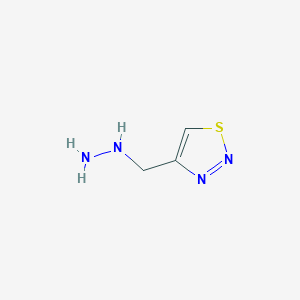
4-(Hydrazinylmethyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a hydrazinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole derivatives with hydrazine or hydrazine derivatives. One common method includes the reaction of 4-chloromethyl-1,2,3-thiadiazole with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azides, hydrazine derivatives, and various substituted thiadiazoles, depending on the reaction conditions and reagents used .
科学的研究の応用
4-(Hydrazinylmethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the development of novel materials with unique electronic and structural properties
作用機序
The mechanism of action of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the application .
類似化合物との比較
- 4-(Hydrazinylmethyl)benzonitrile
- 4-(Hydrazinylmethyl)-1,2,4-triazole
- 4-(Hydrazinylmethyl)-1,3,4-thiadiazole
Comparison: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole is unique due to its specific ring structure and the presence of the hydrazinylmethyl groupFor instance, the thiadiazole ring provides unique electronic properties that are not present in benzonitrile or triazole derivatives .
特性
分子式 |
C3H6N4S |
|---|---|
分子量 |
130.17 g/mol |
IUPAC名 |
thiadiazol-4-ylmethylhydrazine |
InChI |
InChI=1S/C3H6N4S/c4-5-1-3-2-8-7-6-3/h2,5H,1,4H2 |
InChIキー |
FFDMTHDCFRCTMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NS1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

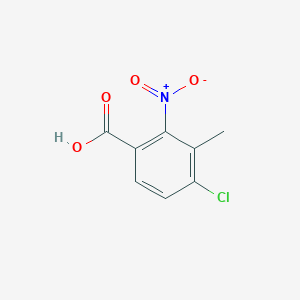
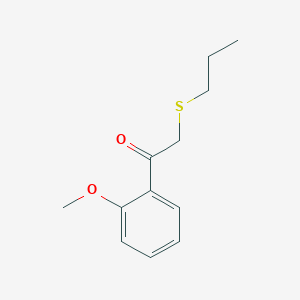
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)

![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
